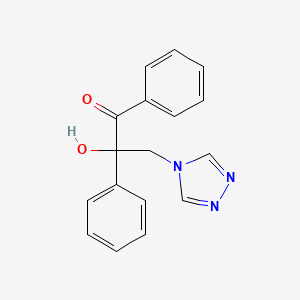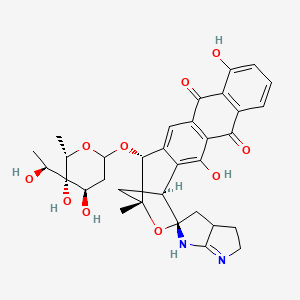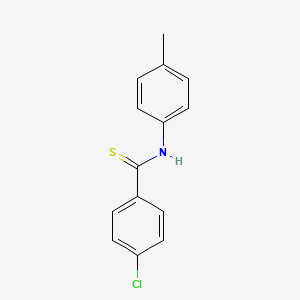
Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H12ClNS It is a derivative of benzenecarbothioamide, characterized by the presence of a chlorine atom at the 4-position and a 4-methylphenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- typically involves the reaction of 4-chlorobenzenecarbothioamide with 4-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- may involve large-scale batch or continuous processes. The reactants are mixed in precise proportions, and the reaction is carried out in reactors designed to maintain optimal temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a catalyst in certain chemical reactions and as an additive in petrochemical processes.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorothiobenzamide: Similar in structure but lacks the 4-methylphenyl group.
p-Chlorocresol: Contains a chlorine atom and a methyl group but differs in its overall structure and properties.
Uniqueness
Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- is unique due to the presence of both the chlorine atom and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
95236-95-6 |
|---|---|
Fórmula molecular |
C14H12ClNS |
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
4-chloro-N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H12ClNS/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
ZFEYOZXIFSZMTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


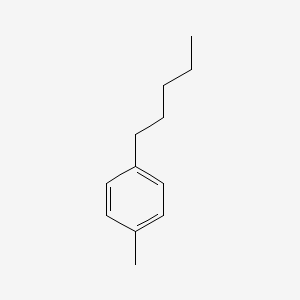
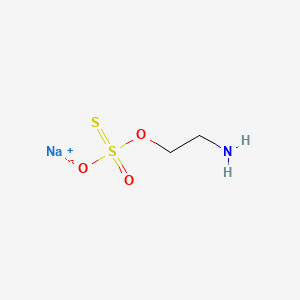

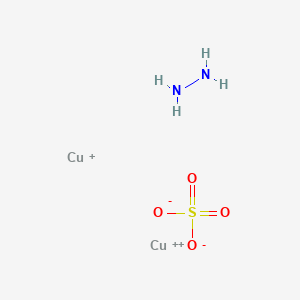
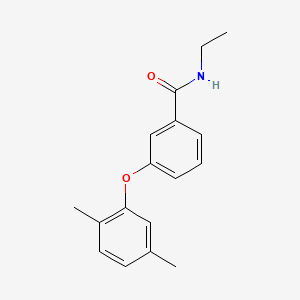
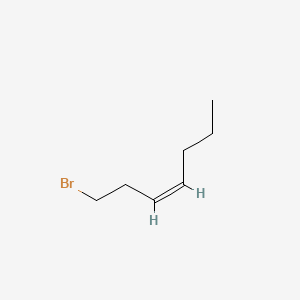
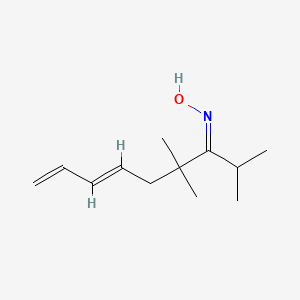
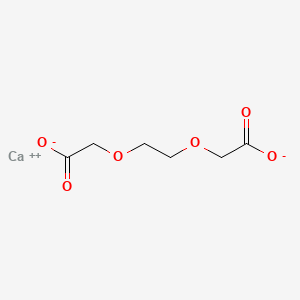
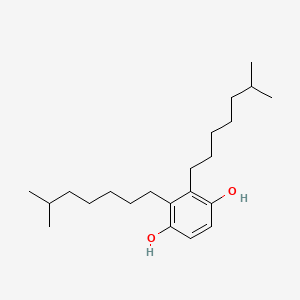
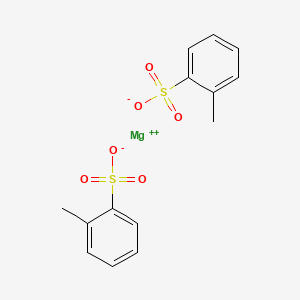
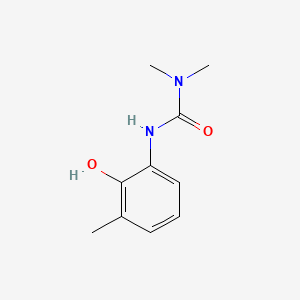
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
